molecular formula C20H24O6 B1151712 Sculponeatin A CAS No. 85287-60-1

Sculponeatin A

Cat. No.: B1151712
CAS No.: 85287-60-1
M. Wt: 360.4 g/mol
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Description

Sculponeatin A is a diterpenoid compound isolated from the plant Rabdosia sculponeata. It is known for its unique acetal structure and has been the subject of various studies due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sculponeatin A involves several key steps, including diastereoselective Nazarov cyclization and ring-closing metathesis reactions. These reactions are crucial for forming the bicyclo[3.2.1]octane ring system, which is a characteristic feature of this compound .

Industrial Production Methods: The extraction process involves isolating the compound from the plant material, followed by purification to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Sculponeatin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Chemical Applications

Model Compound for Diterpenoid Synthesis

  • Sculponeatin A serves as a valuable model for studying complex diterpenoid synthesis. Its unique acetal structure allows researchers to investigate reaction mechanisms involved in the synthesis of similar compounds.

Synthetic Routes

  • The synthesis of this compound involves several key steps, including:
    • Diastereoselective Nazarov cyclization
    • Ring-closing metathesis reactions
      These methods are crucial for forming the bicyclo[3.2.1]octane ring system characteristic of this compound.

Biological Applications

Induction of Ferroptosis

  • Recent studies have shown that this compound can induce ferroptosis in breast cancer cells. It promotes the interaction between ETS1 and SYVN1, leading to SLC7A11/xCT-dependent cell death. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

Cytotoxicity Studies

  • This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value of 0.21 mM against K562 cells and 0.29 mM against HepG2 cells, indicating its potency in inhibiting cancer cell growth .

Medical Applications

Potential Cancer Therapy

  • Given its ability to induce ferroptosis, this compound is being explored as a candidate for developing new cancer therapies. Its mechanism of action—targeting specific proteins involved in cell death pathways—positions it as a promising agent for further investigation in oncological research .

Industrial Applications

Pharmaceutical Research and Development

  • The unique structure and biological activities of this compound make it a valuable compound for pharmaceutical research. Its potential applications extend to drug development processes aimed at creating effective treatments for various diseases, particularly cancers.

Case Studies and Research Findings

Study Focus Findings
Study on Ferroptosis Induction (2024)Investigated the mechanism of action of this compound in breast cancer cellsConfirmed that this compound promotes ETS1-SYVN1 interaction leading to ferroptosis
Cytotoxicity Analysis (2010)Evaluated the cytotoxic effects of this compound on different cell linesReported IC50 values indicating significant cytotoxicity against K562 and HepG2 cells
Total Synthesis Research (2014)Detailed the synthetic pathways for producing this compoundEstablished a comprehensive synthesis route involving key transformations

Mechanism of Action

Sculponeatin A exerts its effects by promoting the interaction between the transcription factor ETS1 and the ubiquitin ligase synoviolin 1 (SYVN1). This interaction leads to the degradation of ETS1, which in turn induces SLC7A11/xCT-dependent ferroptosis in breast cancer cells. The compound binds directly to the ETS domain of ETS1, inhibiting its transcriptional activity and promoting its ubiquitination and degradation .

Comparison with Similar Compounds

Biological Activity

Sculponeatin A, a member of the ent-kaurane diterpenoid family, is derived from the plant Isodon sculponeatus. This compound has garnered attention due to its significant biological activities, particularly in cancer treatment and anti-inflammatory effects. This article presents a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an exomethylenecyclopentanone group that is crucial for its biological activity. The presence of this functional group has been linked to enhanced cytotoxic effects against various cancer cell lines.

Cytotoxicity

This compound exhibits notable cytotoxicity against several human tumor cell lines. In a study evaluating its effects on HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast cancer), and SW-480 (colon cancer) cells, the compound demonstrated IC50 values ranging from 1.8 μmol/L to 3.3 μmol/L across different cell lines. The highest potency was observed against the SW-480 cell line, indicating its potential as an anti-cancer agent .

Cell LineIC50 (μmol/L)
HL-602.9
SMMC-77213.3
A-5492.8
MCF-71.8
SW-4803.3

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved poly(ADP-ribose) polymerase (PARP) in treated cells .

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has been evaluated for its anti-inflammatory effects. In LPS-stimulated RAW264.7 macrophages, it inhibited nitric oxide (NO) production with an IC50 value of 3.3 μmol/L. This suggests that this compound may play a role in modulating inflammatory responses .

Case Studies and Research Findings

A series of studies have explored the biological activities of this compound and related compounds:

  • Cytotoxicity Studies : Research indicated that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity depending on the presence of specific functional groups. For instance, compounds lacking the exocyclic enone function showed significantly reduced activity against cancer cells .
  • Mechanistic Insights : Flow cytometric analysis revealed that treatment with this compound resulted in increased apoptotic cell populations, further supporting its potential as a therapeutic agent in oncology .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that derivatives of this compound could significantly inhibit tumor growth in xenograft models without causing apparent toxicity to the host organism .

Q & A

Basic Research Questions

Q. How is Sculponeatin A isolated and purified from natural sources?

this compound is typically isolated using 95% industrial ethanol extraction followed by silica gel column chromatography. The process involves partitioning the crude extract with solvents like petroleum ether and ethyl acetate, followed by repeated column chromatography to achieve purity. Structural confirmation is achieved via comparison with known spectral data, particularly ¹H and ¹³C NMR .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key steps include:

  • Assigning ¹H NMR signals (e.g., δ 4.55 ppm for H-1) and comparing them to reference data.
  • Using ¹³C NMR to identify carbon environments (e.g., C-11 at δ 78.11 ppm, indicating absence of hydroxyl substitution).
  • Cross-referencing spectral data with prior studies on B-seco-kaurene diterpenoids to validate structural integrity .

Q. What are the primary challenges in distinguishing this compound from structurally similar compounds?

Challenges include resolving overlapping NMR signals and differentiating stereochemical configurations. Solutions involve:

  • Employing 2D NMR techniques (e.g., COSY, HSQC) to clarify connectivity.
  • Comparing retention times and spectral data with authenticated standards.
  • Referencing published NMR tables for B-seco-kaurene derivatives .

Advanced Research Questions

Q. How can synthetic strategies for this compound be optimized, given its complex bicyclic framework?

While this compound’s total synthesis is not explicitly documented, analogous compounds (e.g., Sculponeatin N) provide insights:

  • Key steps include Nazarov cyclization and olefin metathesis to establish quaternary stereocenters.
  • Reductive radical cyclization can assemble bicyclo[3.2.1]octane cores.
  • Protective group strategies (e.g., silyl ethers) and selective oxidations (e.g., MnO₂) are critical for functionalization .

Q. How should researchers address contradictions in bioactivity data for this compound?

Contradictions may arise from variations in assay conditions or compound purity. Methodological solutions include:

  • Standardizing bioactivity assays (e.g., consistent cell lines, concentrations).
  • Validating purity via HPLC-MS and quantifying impurities.
  • Conducting systematic reviews to reconcile disparate findings, as outlined in the Cochrane Handbook for Systematic Reviews .

Q. What experimental design considerations ensure reproducibility in this compound studies?

Reproducibility requires:

  • Detailed documentation of extraction solvents, chromatographic gradients, and NMR acquisition parameters.
  • Inclusion of negative controls and replication of bioactivity assays.
  • Adherence to journal guidelines for supplementary data, such as full spectral assignments and raw datasets .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships?

Molecular docking and dynamics simulations can predict binding affinities to target proteins (e.g., enzymes or receptors). Steps include:

  • Generating 3D structural models using X-ray crystallography or homology modeling.
  • Validating computational predictions with in vitro assays (e.g., enzyme inhibition).
  • Cross-referencing results with existing SAR studies on kaurene derivatives .

Q. Methodological Frameworks

Q. What frameworks guide hypothesis development for this compound’s biological mechanisms?

Use the PICOT framework to define:

  • P opulation (e.g., specific cell types or enzymes).
  • I ntervention (e.g., this compound dosage).
  • C omparison (e.g., positive/negative controls).
  • O utcome (e.g., IC₅₀ values).
  • T imeframe (e.g., exposure duration in assays) .

Q. How should researchers handle incomplete ecological or toxicological data for this compound?

  • Conduct gap analyses using databases like PubChem or Reaxys.
  • Perform preliminary toxicity screenings (e.g., acute toxicity in model organisms).
  • Reference safety protocols for structurally related compounds (e.g., Sculponeatin B’s GHS hazard codes) to infer handling precautions .

Properties

IUPAC Name

(1S,2S,3R,5S,8S,11S,14R,17S,20R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10-,11-,12+,13-,14-,16+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITOUEAQSWAQLD-ZIFJAMSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]4([C@@H]1[C@@H](OC2)OC4)[C@@H]5[C@@H](C[C@@H]6C[C@]5(C(=O)C6=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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